2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c14-9-3-1-8(2-4-9)13-17-16-11-5-6-12(18-19(11)13)21-7-10(15)20/h1-6H,7H2,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMXZEMODLIYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These compounds can make specific interactions with different target receptors.
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Biological Activity
The compound 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12FN5OS
- Molecular Weight : 295.34 g/mol
- CAS Number : 1204297-70-0
The compound features a triazolopyridazine core with a fluorophenyl group and a thioacetamide moiety. Its unique structure suggests diverse interactions with biological targets.
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyridazines have shown effectiveness against various bacterial strains. The thioacetamide group is known to enhance the antimicrobial activity by facilitating interaction with bacterial cell membranes.
Anticancer Potential
Preliminary research has demonstrated that compounds within this class can inhibit specific kinases involved in cancer cell proliferation. The mechanism typically involves binding to the active sites of these kinases, thus blocking the signaling pathways that promote tumor growth.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models.
Study on Antimicrobial Activity
A study evaluated several derivatives of triazolo-pyridazines against Mycobacterium tuberculosis. The results showed that certain derivatives had IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity. The compound's structural modifications were found to significantly influence its biological activity (Table 1).
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 1.35 | Anti-tubercular |
| Compound B | 2.18 | Anti-tubercular |
| Compound C | 3.73 | Anti-tubercular |
In Vitro Cytotoxicity Testing
In another study assessing cytotoxicity on human embryonic kidney cells (HEK-293), derivatives similar to the compound showed low toxicity levels, suggesting a favorable safety profile for further development as therapeutic agents.
The proposed mechanism of action for This compound involves:
- Kinase Inhibition : Binding to ATP-binding sites on kinases.
- Cell Membrane Interaction : Disruption of bacterial cell membranes leading to cell lysis.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
